Cas no 93560-60-2 (2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine)

2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine is a versatile brominated pyridine derivative featuring a tetrahydropyranyl (THP) protecting group at the 3-position. This compound is particularly valuable in organic synthesis, where the bromo substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki or Negishi couplings), while the THP group provides stability and selective deprotection under mild acidic conditions. Its well-defined reactivity profile makes it a useful intermediate in pharmaceutical and agrochemical research, particularly for constructing complex heterocyclic scaffolds. The THP-protected hydroxyl group enhances solubility in common organic solvents, facilitating handling in multistep syntheses. Care should be taken to store the compound under inert conditions to preserve its stability.
2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine structure
93560-60-2 structure
Product Name:2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine
CAS No:93560-60-2
MF:C10H12BrNO2
MW:258.111782073975
CID:91077
PubChem ID:13319532
Update Time:2025-05-23

2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-(tetrahydro-2-pyranyloxy)pyridine
    • 2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine
    • 2-bromo-3-(oxan-2-yloxy)pyridine
    • 2-Brom-3-(tetrahydro-2-pyranyloxy)pyridin
    • 3-(2H-3,4,5,6-tetrahydropyran-2-yloxy)-2-bromopyridine
    • Pyridine,2-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]
    • 2-bromo-3-(tetrahydro-2H-pyran-2-yloxy)pyridine
    • 93560-60-2
    • 2-Bromo-3-[(oxan-2-yl)oxy]pyridine
    • 2-Bromo-3-(tetrahydro-2H-pyran-2-yloxy)pyridine, AldrichCPR
    • 4-Fluoro-8-methoxy-quinoline
    • DTXSID70536700
    • 2-Bromo-3-((tetrahydro-2H-pyran-2-yl)oxy)pyridine
    • MDL: MFCD06411700
    • Inchi: 1S/C10H12BrNO2/c11-10-8(4-3-6-12-10)14-9-5-1-2-7-13-9/h3-4,6,9H,1-2,5,7H2
    • InChI Key: NXVQJPQYTUJVQP-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CN=1)OC1CCCCO1

Computed Properties

  • Exact Mass: 257.00500
  • Monoisotopic Mass: 257.00514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.7
  • Topological Polar Surface Area: 31.4Ų

Experimental Properties

  • Color/Form: crystal
  • Density: 1.463
  • Melting Point: 67℃
  • Boiling Point: 351°Cat760mmHg
  • Flash Point: 166.1°C
  • Refractive Index: 1.556
  • PSA: 31.35000
  • LogP: 2.74950
  • Solubility: Not determined

2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine

Introduction to 2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine (CAS No. 93560-60-2)

2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 93560-60-2, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic compound features a brominated pyridine core functionalized with a tetrahydropyranoyl ether, making it a versatile intermediate in the synthesis of biologically active molecules. The structural motif of this compound, combining the electron-withdrawing pyridine ring with the bromine substituent and the oxygen-rich tetrahydropyranoyl group, positions it as a valuable building block for medicinal chemists exploring novel therapeutic agents.

The utility of 2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine stems from its reactivity and its ability to serve as a precursor in the construction of more complex scaffolds. The bromine atom at the 2-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, enabling the introduction of aryl, vinyl, or amino groups. Concurrently, the 3-hydroxyl group, protected as a tetrahydropyranyl ether, offers stability while maintaining accessibility for future modifications, including deprotection under mild acidic or enzymatic conditions.

In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. Pyridines are integral components of many approved drugs, exhibiting properties ranging from antimicrobial to antiviral and anticancer effects. The incorporation of bromine into these systems enhances their potential as modulators of enzyme activity and receptor binding. Specifically, 2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine has been explored in the development of small-molecule inhibitors targeting protein-protein interactions and kinases, which are critical in disease pathways such as cancer and inflammation.

One notable application of this compound lies in its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases. By leveraging the brominated pyridine core of 2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine, researchers have designed molecules that selectively inhibit aberrant kinase activity. For instance, derivatives of this scaffold have been investigated for their potential to modulate Janus kinases (JAKs), which are involved in inflammatory responses and autoimmune disorders. The tetrahydropyranoyl ether not only ensures metabolic stability but also allows for fine-tuning of solubility and bioavailability through structural modifications.

The pharmaceutical industry has also explored 2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine as a precursor for antiviral agents. Pyridine-based compounds have demonstrated efficacy against viral proteases and polymerases, which are essential for viral replication. The bromine atom facilitates diversification strategies that can lead to high-affinity binders to viral targets. Moreover, the oxygen-rich tetrahydropyranoyl moiety contributes to hydrogen bonding interactions within biological targets, enhancing binding affinity and selectivity. Recent studies have highlighted the importance of such structural features in optimizing drug-like properties, including pharmacokinetics and reduced toxicity.

Another emerging area where 2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine finds relevance is in the development of central nervous system (CNS) therapeutics. Pyridine derivatives have shown promise as monoamine oxidase (MAO) inhibitors and serotonin receptor modulators, which are relevant in treating neurodegenerative diseases like Parkinson’s and depression. The brominated pyridine scaffold allows for selective engagement with specific MAO isoforms or serotonin receptor subtypes without off-target effects. Furthermore, the tetrahydropyranoyl ether can be engineered to improve blood-brain barrier penetration, a critical factor for CNS drugs.

The synthetic versatility of 2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine extends beyond its applications in drug discovery. It serves as a valuable tool for chemists developing new synthetic methodologies and libraries. For example, its participation in transition-metal-catalyzed reactions has enabled the generation of diverse compound collections with tailored biological profiles. High-throughput screening campaigns utilizing derivatives derived from this intermediate have led to the identification of lead compounds with promising preclinical activity.

The chemical properties of 2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine, particularly its reactivity at both the brominated position and the tetrahydropyranoyl ether group, make it an attractive candidate for fragment-based drug design. By systematically modifying these functional handles, researchers can explore structure-activity relationships (SARs) that guide optimization efforts toward more potent and selective molecules. This approach has been particularly successful in targeting complex disease mechanisms where traditional ligand-based design may struggle.

In conclusion,2-Bromo-3-(2-Tetrahydropyranyloxy)Pyridine (CAS No. 93560-60-2) represents a cornerstone compound in modern medicinal chemistry. Its unique structural features—combining a brominated pyridine core with an oxygen-rich tetrahydropyranoyl ether—endow it with broad utility across multiple therapeutic areas. From kinase inhibition to antiviral applications and CNS drug development,this compound continues to inspire innovation in pharmaceutical research. As our understanding of disease mechanisms deepens,the demand for sophisticated intermediates like this one will undoubtedly grow, driving advancements in drug discovery and development pipelines.

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